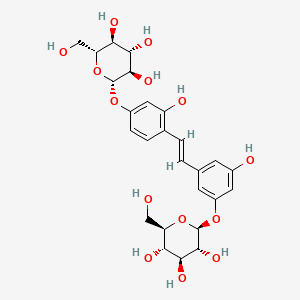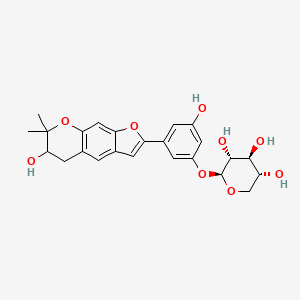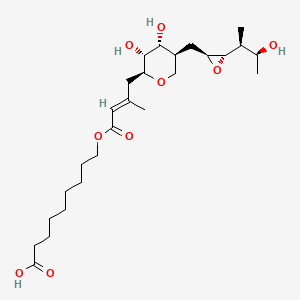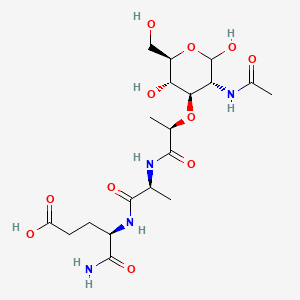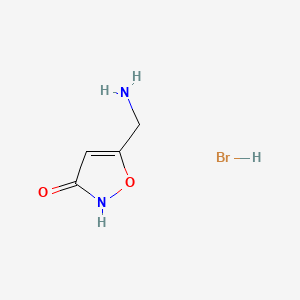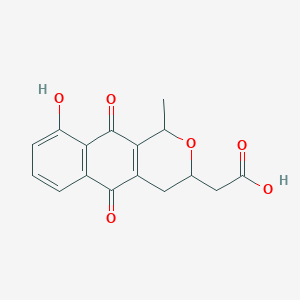
ナノマイシンA
概要
説明
Nanaomycin is a quinone-based antibiotic isolated from the bacterium Streptomyces. It has garnered significant attention due to its potent biological activities, particularly its ability to inhibit DNA methyltransferases and its anti-inflammatory properties . Nanaomycin exists in several forms, including nanaomycin A, E, and K, each with unique properties and applications .
科学的研究の応用
Nanaomycin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study quinone chemistry and its reactivity.
Industry: Utilized in the development of anti-inflammatory agents and other therapeutic compounds.
作用機序
Nanaomycin exerts its effects primarily through the inhibition of DNA methyltransferases. It selectively inhibits DNMT3B, leading to the demethylation and reactivation of silenced tumor suppressor genes. The compound’s mode of action involves its reduction by the respiratory chain-linked NADH or flavin dehydrogenase, followed by autooxidation to produce reactive oxygen species .
Similar Compounds:
Nanaomycin K: Exhibits anti-tumor activity by inhibiting epithelial-mesenchymal transition and tumor growth.
Uniqueness: Nanaomycin A is unique in its selective inhibition of DNMT3B, making it a valuable tool in epigenetic research and cancer therapy . Nanaomycin E’s lower toxicity profile makes it a promising candidate for anti-inflammatory drug development .
Safety and Hazards
Nanafrocin has acute toxicity with an LD50 (intra-peritoneal injection) in mice of 28.2 mg kg −1 . To ensure the dietary safety of consumers, the Positive List System (Ministry of Health, Labor, and Welfare, Japan) has been established to indicate the maximum tolerance level (MRL 0.03 mg kg −1) for veterinary medicinal products, including nanafrocin, in foodstuffs of animal origin .
生化学分析
Biochemical Properties
Nanaomycin A interacts with DNMT3B, a de novo methyltransferase involved in embryonic development and the establishment of genomic imprints . It selectively inhibits DNMT3B, reducing global methylation levels in various cell lines and reactivating transcription of silenced tumor suppressor genes .
Cellular Effects
Nanaomycin A exerts significant effects on various types of cells. It induces antiproliferative effects in different tumor cell lines originating from various tissues . It reduces the global methylation levels in these cell lines and reactivates the transcription of the RASSF1A tumor suppressor gene .
Molecular Mechanism
Nanaomycin A exerts its effects at the molecular level primarily through its interaction with DNMT3B . It selectively inhibits DNMT3B, leading to a reduction in global methylation levels and the reactivation of silenced tumor suppressor genes . This is the first DNMT3B-selective inhibitor identified to induce genomic demethylation .
Temporal Effects in Laboratory Settings
In laboratory settings, Nanaomycin A has shown to have distinct cytotoxic effects in all three cell lines tested, with these effects observed over a 72-hour period . The effects of Nanaomycin A on cell viability were inconsistent, reducing viability in a dose-dependent manner in some experimental replicates, but causing rapid, uniform cell death in others .
Dosage Effects in Animal Models
In animal experiments, Nanaomycin K, a derivative of Nanaomycin A, showed an inhibitory effect on tumor growth compared to controls, without any adverse effects . The anti-tumor effect was dose-dependent .
Metabolic Pathways
Nanaomycin A is involved in the epigenetic regulation of the genome, specifically in the methylation of DNA . It interacts with DNMT3B, an enzyme involved in the addition of a methyl group to the DNA molecule .
Transport and Distribution
Given its molecular interactions with DNMT3B, it is likely that it is transported to the nucleus where DNMT3B is located .
Subcellular Localization
Nanaomycin A is likely to be localized in the nucleus of the cell due to its interaction with DNMT3B, a nuclear enzyme
準備方法
Synthetic Routes and Reaction Conditions: Nanaomycin is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is extracted and purified to isolate the desired nanaomycin compound. Specific synthetic routes and reaction conditions for nanaomycin A, for example, involve the use of various organic solvents and chromatographic techniques to achieve high purity .
Industrial Production Methods: Industrial production of nanaomycin involves large-scale fermentation using optimized strains of Streptomyces. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. Post-fermentation, the compound is extracted, purified, and formulated for various applications .
化学反応の分析
Types of Reactions: Nanaomycin undergoes several types of chemical reactions, including:
Oxidation: Nanaomycin can be oxidized to form various quinone derivatives.
Reduction: The compound can be reduced to its hydroquinone form, which is often more reactive.
Substitution: Nanaomycin can participate in nucleophilic substitution reactions, particularly at its quinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities .
特性
| { "Design of the Synthesis Pathway": "Nanafrocin can be synthesized through a multi-step process involving several reactions. The key steps involve the conversion of starting materials to intermediates, followed by the final conversion to the target compound. The synthesis pathway involves the use of various reagents and catalysts to facilitate the reactions and control the reaction conditions.", "Starting Materials": [ "2,3,4-trimethoxybenzaldehyde", "ethyl acetoacetate", "methylamine hydrochloride", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2,3,4-trimethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide to form 2,3,4-trimethoxychalcone", "Step 2: Reduction of 2,3,4-trimethoxychalcone using sodium borohydride to form 2,3,4-trimethoxyphenethyl alcohol", "Step 3: Conversion of 2,3,4-trimethoxyphenethyl alcohol to 2,3,4-trimethoxyphenethylamine using methylamine hydrochloride and acetic anhydride", "Step 4: Oxidation of 2,3,4-trimethoxyphenethylamine using hydrogen peroxide and sulfuric acid to form Nanafrocin" ] } | |
CAS番号 |
52934-83-5 |
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC名 |
2-(9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl)acetic acid |
InChI |
InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19) |
InChIキー |
ZCJHPTKRISJQTN-UHFFFAOYSA-N |
異性体SMILES |
C[C@H]1C2=C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
正規SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
外観 |
Solid powder |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Nanafrocin; Nanaomycin A; Antibiotic OS 3966A; OS-3966-A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-Dimethyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B1676848.png)
![2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B1676849.png)
![1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1676850.png)

![(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1676854.png)
![Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B1676858.png)
![1-(2,4-Dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B1676862.png)
